molecular formula C14H18N2O3 B5089170 (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol

(3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol

Cat. No.: B5089170
M. Wt: 262.30 g/mol
InChI Key: SPOJJRRVPQEUSA-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is an organic compound that features a phenyl ring substituted with two methoxy groups and an imidazole ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the imidazole ring to its saturated form.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the imidazole ring.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The phenyl ring can participate in π-π interactions, affecting the binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol
  • (3,4-Dimethoxyphenyl)(1-propyl-1H-imidazol-2-yl)methanol

Uniqueness

  • Ethyl Substitution : The presence of the ethyl group on the imidazole ring differentiates it from other similar compounds, potentially altering its binding properties and reactivity.
  • Methoxy Groups : The methoxy groups on the phenyl ring can influence the compound’s electronic properties, making it unique in its reactivity and applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-16-8-7-15-14(16)13(17)10-5-6-11(18-2)12(9-10)19-3/h5-9,13,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOJJRRVPQEUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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